Cas no 1877967-37-7 (8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide)

8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide is a specialized organic compound featuring a unique cyclic structure and carboxylic acid functionality. This compound exhibits distinct advantages in various chemical applications due to its exceptional stability, versatile reactivity, and high purity. The presence of the 8,8-dioxide group enhances its thermal stability, making it suitable for high-temperature reactions. Additionally, the phenylmethyl substituent imparts distinct chemical properties that can be exploited in the synthesis of advanced materials.
8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide structure
1877967-37-7 structure
Product Name:8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide
CAS No:1877967-37-7
MF:C16H21NO4S
MW:323.407243490219
MDL:MFCD30255276
CID:5245734
Update Time:2025-06-18

8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide Chemical and Physical Properties

Names and Identifiers

    • 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide
    • MDL: MFCD30255276
    • Inchi: 1S/C16H21NO4S/c18-15(19)14-11-17(10-13-4-2-1-3-5-13)12-16(14)6-8-22(20,21)9-7-16/h1-5,14H,6-12H2,(H,18,19)
    • InChI Key: KZXBZMMIMREGOW-UHFFFAOYSA-N
    • SMILES: C1C2(CCS(=O)(=O)CC2)C(C(O)=O)CN1CC1=CC=CC=C1

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Additional information on 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide

Introduction to 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide (CAS No. 1877967-37-7)

The compound 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide, identified by its CAS number 1877967-37-7, represents a fascinating molecular architecture that has garnered significant attention in the field of medicinal chemistry and chemical biology. This spirocyclic sulfone derivative combines a unique heterocyclic framework with functional groups that make it a promising candidate for further exploration in drug discovery and biochemical research.

The core structure of this compound features a spirocyclic arrangement between a thiafulvalene-like moiety and an azaspiro system. This spirocyclic scaffold is known for its conformational rigidity, which can be highly advantageous in designing molecules with specific binding properties. The presence of both sulfur and nitrogen atoms in the ring system introduces multiple sites for interaction with biological targets, making it a versatile platform for medicinal chemists.

One of the most striking features of 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide is its sulfone functionality (–SO₂–). Sulfones have long been recognized for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The sulfone group in this compound is positioned in such a way that it can engage in hydrogen bonding and π-stacking interactions with biological targets, enhancing its potential as a pharmacophore.

The carboxylic acid group (–COOH) at the 4-position of the spirocycle provides another important functional handle for further derivatization. This carboxylate can be used to form amide or ester linkages, enabling the creation of peptidomimetics or prodrugs. Additionally, the presence of a phenylmethyl (benzyl) group at the 2-position introduces hydrophobicity and may influence the compound's solubility and membrane permeability.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to better understand the binding modes of this type of spirocyclic sulfone derivative. Studies suggest that the rigid spirocyclic core can effectively occupy deep binding pockets in proteins, while the polar functional groups engage in favorable interactions with amino acid residues. This dual mode of interaction makes 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide a compelling candidate for developing novel therapeutics.

In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex architecture. The spirocyclic core can be constructed through ring-closing metathesis or cycloaddition reactions, followed by functionalization at specific positions to introduce the desired substituents. The synthesis also benefits from modern catalytic methods that improve efficiency and yield.

Current research in medicinal chemistry is increasingly focused on heterocyclic compounds due to their diverse biological activities and structural complexity. Spirocyclic sulfones like 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide are particularly intriguing because they combine multiple pharmacophoric elements into a single molecule. This integration allows for fine-tuning of biological activity through structural modifications while maintaining overall molecular integrity.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammation. The rigid spirocyclic scaffold can mimic natural substrates or inhibitors bound to kinase active sites, while the sulfone and carboxylic acid groups provide additional interactions necessary for high-affinity binding.

Another exciting application lies in neurodegenerative diseases research. The unique structural features of 8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, 2-(phenylmethyl)-, 8,8-dioxide suggest potential interactions with amyloid-beta plaques or other pathological aggregates associated with conditions like Alzheimer's disease. Preliminary computational studies indicate that this compound could disrupt protein misfolding processes by occupying critical binding sites on these aggregates.

The sulfone group's ability to cross-link biomolecules has also sparked interest in using this compound as a tool for studying protein-protein interactions or as a scaffold for developing protease inhibitors. By designing derivatives with specific reactive groups at key positions within the spirocycle, researchers can generate probes that label interacting proteins or block enzymatic activity selectively.

From a chemical biology perspective,CAS No.1877967-37-7 offers insights into how structural motifs influence biological function. The spirocyclic sulfone derivative serves as an excellent model system for understanding how conformational rigidity and functional group placement contribute to target recognition and efficacy. This knowledge can be applied to accelerate drug discovery efforts by guiding the design of next-generation molecules with improved pharmacological profiles.

In conclusion,8-Thia-2-azaspiro[4.5]decane-4-carboxylic acid, with CAS No.*1877967*37*-*7*, represents a structurally unique and biologically relevant compound with significant potential across multiple therapeutic areas.* Its spirocyclic scaffold,* sulfone functionality,* and* versatile functional handles make it an exciting platform for further research.* As computational methods*and synthetic techniques*continue to evolve,*this compound*is poised to play an important role*in future drug development efforts.

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